molecular formula C9H11N5OS B12261918 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12261918
M. Wt: 237.28 g/mol
InChI Key: WWHDOVYPVJMZCC-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound that features both oxadiazole and pyrimidine rings. Compounds containing these rings are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C9H11N5OS

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C9H11N5OS/c1-6-13-14-8(15-6)5-11-7-3-4-10-9(12-7)16-2/h3-4H,5H2,1-2H3,(H,10,11,12)

InChI Key

WWHDOVYPVJMZCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CNC2=NC(=NC=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide . The resulting intermediate can then be acylated with various acid chlorides to yield the desired compound .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The pyrimidine ring can also bind to nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the combination of oxadiazole and pyrimidine rings in a single molecule. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

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